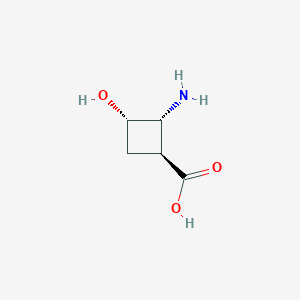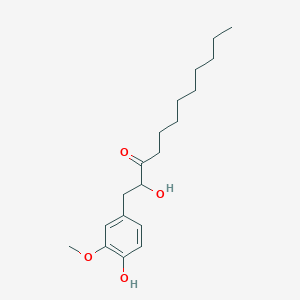
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective acylation of N-hydroxymethylated β-lactams in the presence of Pseudomonas sp. lipase, which affords optically active precursors . Another method includes the use of enantioselective reductive aldol reactions, which are attractive alternatives to conventional aldol reactions due to their high diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis, which allows for the preparation of highly enantiopure β-amino acids. This method is advantageous due to its high selectivity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chlorine dioxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids and sulfonyl chlorides, which are useful intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research. It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics have improved bioavailability and therapeutic lifetimes compared to their α-amino acid counterparts . Additionally, this compound is used in the development of new analgesic drugs and as a building block for more complex molecules in medicinal chemistry .
Wirkmechanismus
The mechanism of action of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid include (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid . These compounds share similar structural features but differ in their ring size and substituents.
Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in the development of new pharmaceuticals and other applications in organic chemistry .
Eigenschaften
CAS-Nummer |
349102-26-7 |
|---|---|
Molekularformel |
C5H9NO3 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3-,4+/m0/s1 |
InChI-Schlüssel |
GSVBSCHJNFKMTR-YVZJFKFKSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@H]1O)N)C(=O)O |
Kanonische SMILES |
C1C(C(C1O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)

![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
